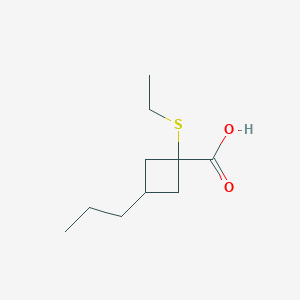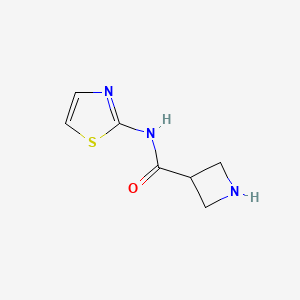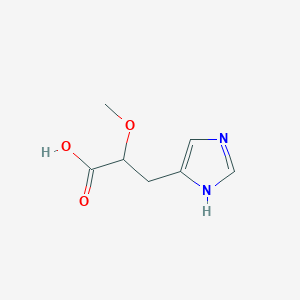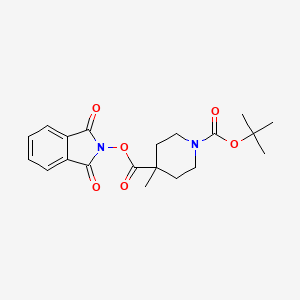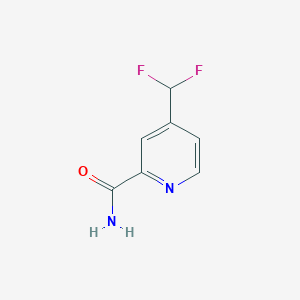
4-(Difluoromethyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)pyridine-2-carboxamide is a chemical compound with the molecular formula C7H6F2N2O. It is also known by its synonyms, such as 4-(difluoromethyl)picolinamide and 2-Pyridinecarboxamide, 4-(difluoromethyl)-
Méthodes De Préparation
The synthesis of 4-(difluoromethyl)pyridine-2-carboxamide involves several methods, including late-stage difluoromethylation processes. These processes are based on the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . The difluoromethylation of C (sp2)–H bonds has been accomplished through Minisci-type radical chemistry, which is particularly effective for heteroaromatics . Industrial production methods often involve the use of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic modes .
Analyse Des Réactions Chimiques
4-(Difluoromethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Substitution reactions, particularly involving halogenation, are common.
Cross-Coupling: Cross-coupling methods have been developed to construct C (sp3)–CF2H bonds.
Common reagents used in these reactions include ClCF2H and various metal-based catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(Difluoromethyl)pyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various organic compounds and as a building block in organic chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 4-(difluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a succinate dehydrogenase inhibitor (SDHI), interfering with the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase . This leads to the inhibition of mitochondrial electron transfer, ultimately affecting the energy synthesis of pathogens .
Comparaison Avec Des Composés Similaires
4-(Difluoromethyl)pyridine-2-carboxamide can be compared with other similar compounds, such as:
Bixafen: A difluoromethyl-containing pyrazole carboxamide used as a fungicide.
Fluxapyroxad: Another SDHI fungicide with a similar difluoromethyl group.
Benzovindiflupyr: A fungicide with a difluoromethyl group that exhibits high efficacy.
These compounds share similar structural motifs but differ in their specific applications and efficacy. The uniqueness of 4-(difluoromethyl)pyridine-2-carboxamide lies in its specific chemical structure and the potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C7H6F2N2O |
|---|---|
Poids moléculaire |
172.13 g/mol |
Nom IUPAC |
4-(difluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H6F2N2O/c8-6(9)4-1-2-11-5(3-4)7(10)12/h1-3,6H,(H2,10,12) |
Clé InChI |
LUIDYVCEOXEYEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C(F)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



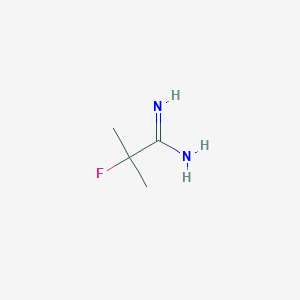
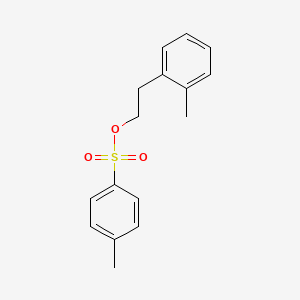
![tert-butylN-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate](/img/structure/B13566067.png)


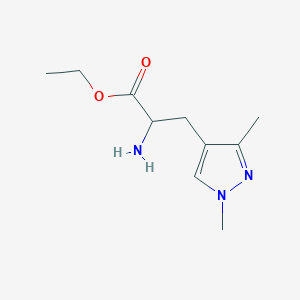
![6-Aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B13566083.png)
![(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13566088.png)
